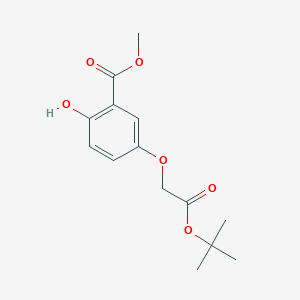
Methyl 5-(2-(tert-butoxy)-2-oxoethoxy)-2-hydroxybenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 5-(2-(tert-butoxy)-2-oxoethoxy)-2-hydroxybenzoate is an organic compound that belongs to the class of esters. It is characterized by the presence of a tert-butoxycarbonylmethoxy group attached to a 2-hydroxybenzoic acid methyl ester backbone. This compound is often used in organic synthesis and has applications in various fields, including medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-(2-(tert-butoxy)-2-oxoethoxy)-2-hydroxybenzoate typically involves the esterification of 2-hydroxybenzoic acid with methanol in the presence of an acid catalyst. The tert-butoxycarbonylmethoxy group is introduced through a subsequent reaction with tert-butyl chloroformate and a base such as triethylamine. The reaction conditions generally include:
Temperature: Room temperature to 50°C
Solvent: Dichloromethane or tetrahydrofuran
Catalyst: Acid catalyst for esterification, base for tert-butoxycarbonylation
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can enhance the reproducibility and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-(2-(tert-butoxy)-2-oxoethoxy)-2-hydroxybenzoate can undergo various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol.
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Substitution: The tert-butoxycarbonylmethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Sodium hydroxide or hydrochloric acid in aqueous solution.
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic medium.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Hydrolysis: 2-hydroxybenzoic acid and methanol.
Oxidation: 2-hydroxybenzoic acid derivatives with ketone or aldehyde functionalities.
Substitution: Compounds with substituted tert-butoxycarbonylmethoxy groups.
Scientific Research Applications
Methyl 5-(2-(tert-butoxy)-2-oxoethoxy)-2-hydroxybenzoate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Employed in the synthesis of biologically active compounds, including potential pharmaceuticals.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 5-(2-(tert-butoxy)-2-oxoethoxy)-2-hydroxybenzoate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the active carboxylic acid, which can then interact with biological targets such as enzymes or receptors. The tert-butoxycarbonylmethoxy group can also modulate the compound’s reactivity and stability, influencing its overall biological activity.
Comparison with Similar Compounds
Similar Compounds
2-Hydroxybenzoic acid methyl ester: Lacks the tert-butoxycarbonylmethoxy group, resulting in different reactivity and applications.
5-tert-Butoxycarbonylmethoxy-2-hydroxybenzoic acid: Similar structure but without the methyl ester group, affecting its solubility and reactivity.
Uniqueness
Methyl 5-(2-(tert-butoxy)-2-oxoethoxy)-2-hydroxybenzoate is unique due to the presence of both the tert-butoxycarbonylmethoxy and methyl ester groups. This combination imparts specific chemical properties, such as enhanced stability and reactivity, making it valuable in various synthetic and research applications.
Properties
IUPAC Name |
methyl 2-hydroxy-5-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethoxy]benzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O6/c1-14(2,3)20-12(16)8-19-9-5-6-11(15)10(7-9)13(17)18-4/h5-7,15H,8H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQCZGVRGXSRVCO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)COC1=CC(=C(C=C1)O)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
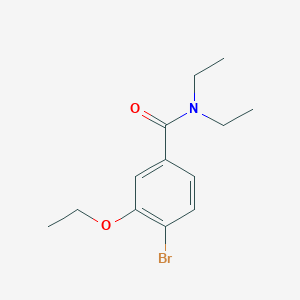
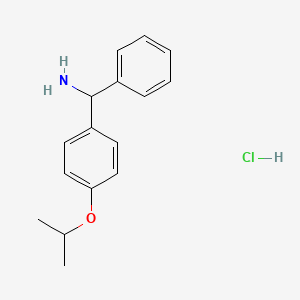
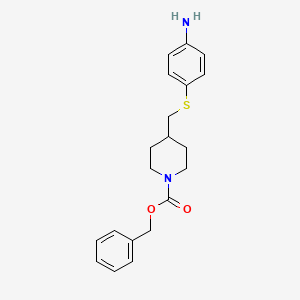
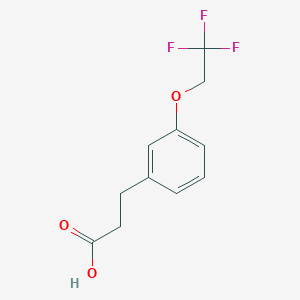

![4,4,5,5-Tetramethyl-2-[2-(3-nitro-benzyloxy)-phenyl]-[1,3,2]dioxaborolane](/img/structure/B8129945.png)

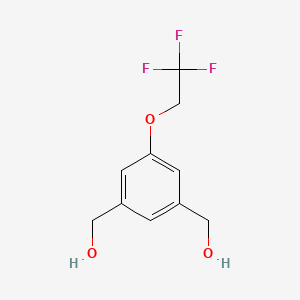
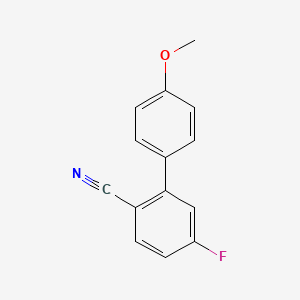

![(1R,4S)-2-azabicyclo[2.2.2]octane-3,5-dione](/img/structure/B8129988.png)
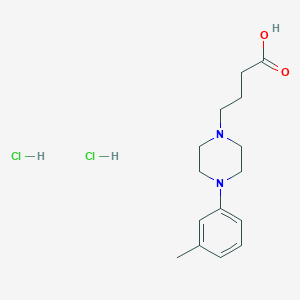
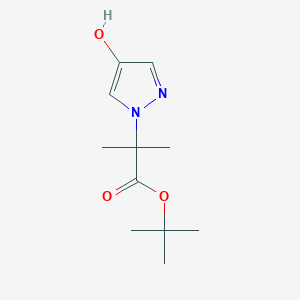
![Cyclopropanesulfonic acid [3-bromo-5-(pyrrolidine-1-carbonyl)-phenyl]-amide](/img/structure/B8130003.png)
